molecular formula C6H2BrF3IN B1405131 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine CAS No. 749875-09-0

2-Bromo-4-iodo-6-(trifluoromethyl)pyridine

Cat. No. B1405131
M. Wt: 351.89 g/mol
InChI Key: TYFKYJKMRGYRFG-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-6-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 749875-09-0 . It has a molecular weight of 351.89 . The IUPAC name for this compound is 2-bromo-4-iodo-6-(trifluoromethyl)pyridine .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) and its derivatives, including 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine, has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .


Molecular Structure Analysis

The InChI code for 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine is 1S/C6H2BrF3IN/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H . The InChI key is TYFKYJKMRGYRFG-UHFFFAOYSA-N .

Scientific Research Applications

Chemical Functionalization and Synthesis

2-Bromo-4-iodo-6-(trifluoromethyl)pyridine is utilized in various chemical functionalization processes. It serves as a precursor for the synthesis of carboxylic acids through selective deprotonation and carboxylation. For instance, 2-bromo-4-(trifluoromethyl)pyridine, among other derivatives, was successfully deprotonated and carboxylated, indicating its potential in regioexhaustive functionalization (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

Spectroscopic and Optical Studies

Spectroscopic characterization of closely related compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, has been performed using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies provide insights into the molecular structure and properties of such compounds, which are essential for further applications in scientific research (Vural & Kara, 2017).

Application in Organic Synthesis

The compound is also crucial in organic synthesis, such as in the preparation of trifluoromethyl-substituted pyridines. It serves as a starting material for various reaction sequences involving halogen/metal exchange and electrophilic trapping (Mongin, Tognini, Cottet, & Schlosser, 1998).

Formation of Self-Complementary Halogen-Bonded Dimers

In the field of crystal growth and design, derivatives of this compound have been shown to form self-complementary halogen-bonded dimers in the solid state. This property is significant for understanding molecular interactions and designing new materials (Oburn, Bowling, & Bosch, 2015).

Synthesis of Pyridinecarboxylic Acids

It has been used in the synthesis of various pyridinecarboxylic acids. This involves strategies such as halogen/metal permutation and treatment with carbon dioxide, showcasing its versatility in organic synthesis (Cottet, Marull, Lefebvre, & Schlosser, 2003).

Magnesiation of Pyridine N-Oxides

Magnesiation of pyridine N-oxides, including those involving bromine and iodine, has been explored. This method is valuable in functionalizing pyridine N-oxides, further highlighting the compound's utility in organic synthesis (Duan, Ma, Zhang, & Zhang, 2009).

Application in Catalysis

Its derivatives have been used in catalytic processes, like the palladium-catalyzed synthesis of arylboronic esters. This underscores its role in facilitating important catalytic reactions in organic chemistry (Melaimi, Thoumazet, Ricard, & Floch, 2004).

properties

IUPAC Name

2-bromo-4-iodo-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3IN/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFKYJKMRGYRFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-iodo-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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